

Spectroscopic data for the structural confirmation of (2-Fluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine

Cat. No.: B057542

[Get Quote](#)

Spectroscopic Analysis: Confirming the Structure of (2-Fluorobenzyl)hydrazine

A Comparative Guide to Spectroscopic Data for the Structural Elucidation of **(2-Fluorobenzyl)hydrazine** and its Analogs

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **(2-Fluorobenzyl)hydrazine**, a key building block in medicinal chemistry, with its close structural analogs, Phenylhydrazine and Benzylhydrazine. The presented data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, offers a robust toolkit for the definitive identification and quality assessment of these hydrazine derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(2-Fluorobenzyl)hydrazine**, Phenylhydrazine, and Benzylhydrazine.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
(2-Fluorobenzyl)hydrazine	CDCl ₃	Aromatic Protons: 7.20-7.40 (m, 4H), CH ₂ : 3.95 (s, 2H), NH ₂ : 3.60 (br s, 2H)
Phenylhydrazine	CDCl ₃	Aromatic Protons: 7.18 (t, J=7.9 Hz, 2H), 6.85 (t, J=7.3 Hz, 1H), 6.78 (d, J=7.6 Hz, 2H), NH: 5.45 (br s, 1H), NH ₂ : 3.65 (br s, 2H)
Benzylhydrazine	CDCl ₃	Aromatic Protons: 7.25-7.35 (m, 5H), CH ₂ : 3.90 (s, 2H), NH ₂ : 3.45 (br s, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
(2-Fluorobenzyl)hydrazine	CDCl ₃	Aromatic Carbons: 161.5 (d, J=245 Hz), 131.0 (d, J=8 Hz), 129.0 (d, J=4 Hz), 128.8 (d, J=8 Hz), 124.2 (d, J=4 Hz), 115.4 (d, J=22 Hz), CH ₂ : 46.8
Phenylhydrazine	CDCl ₃	Aromatic Carbons: 150.5, 129.0, 120.5, 112.8
Benzylhydrazine	CDCl ₃	Aromatic Carbons: 139.5, 128.5, 128.3, 127.0, CH ₂ : 55.0

Table 3: IR Spectroscopic Data

Compound	Sample Phase	Key Vibrational Frequencies (cm ⁻¹)
(2-Fluorobenzyl)hydrazine	KBr Pellet	3300-3400 (N-H stretching), 3050 (aromatic C-H stretching), 2920 (aliphatic C-H stretching), 1600 (C=C aromatic stretching), 1220 (C-F stretching)
Phenylhydrazine	Liquid Film	3350, 3280 (N-H stretching), 3050 (aromatic C-H stretching), 1605 (C=C aromatic stretching), 1500 (N-H bending) ^[1]
Benzylhydrazine	KBr Pellet	3300, 3180 (N-H stretching), 3020 (aromatic C-H stretching), 2850 (aliphatic C-H stretching), 1600 (C=C aromatic stretching)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
(2-Fluorobenzyl)hydrazine	ESI	141.0822 [M+H] ⁺	109 (M-NH ₂ NH) ⁺ , 91 (tropylium ion)
Phenylhydrazine	EI	108.07	93 (M-NH) ⁺ , 77 (C ₆ H ₅) ⁺ , 51
Benzylhydrazine	EI	122.08	91 (tropylium ion), 77, 65

Experimental Protocols

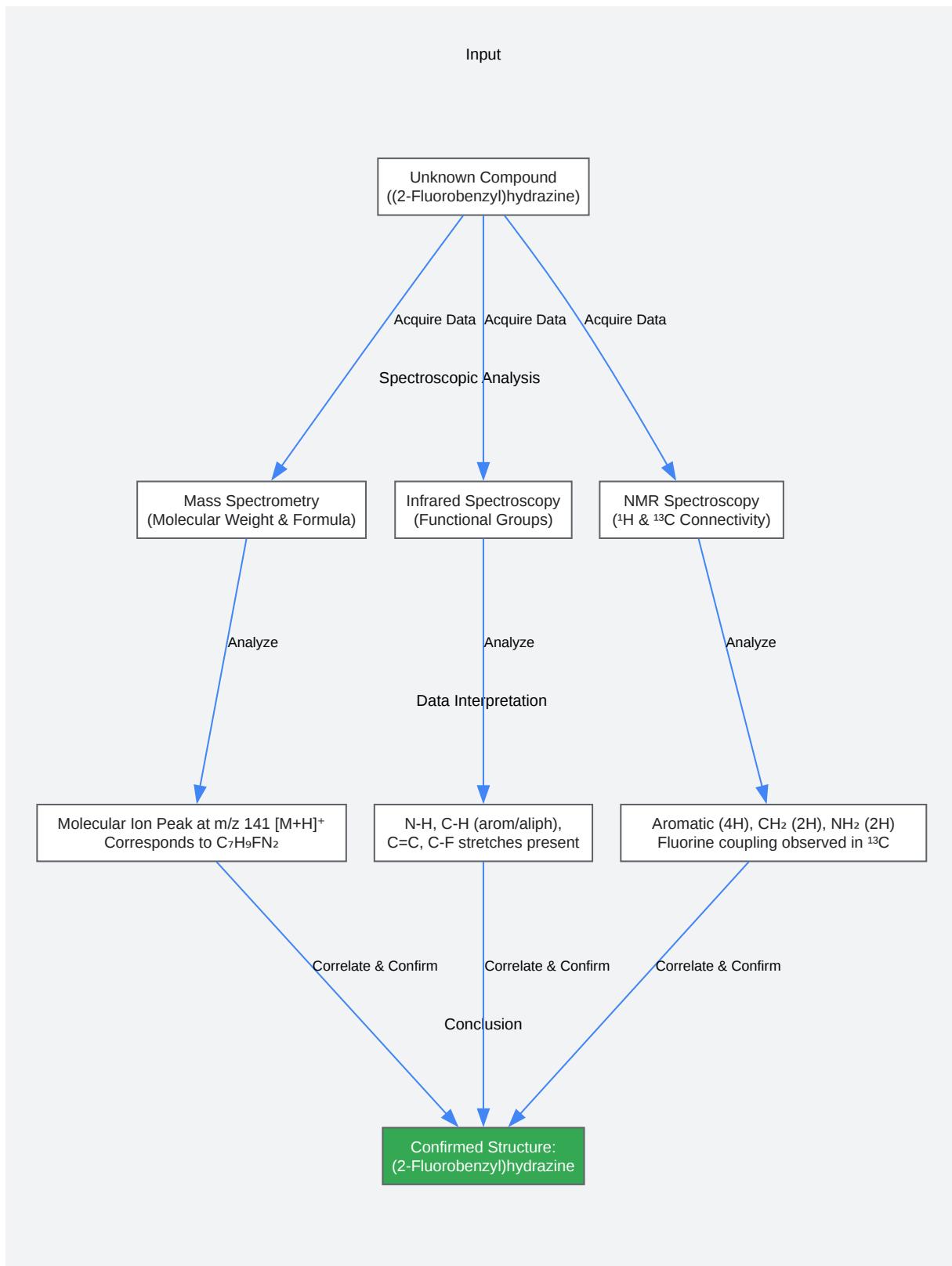
The acquisition of high-quality spectroscopic data is contingent upon standardized and well-defined experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Parameters: A standard proton pulse program was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.
- ^{13}C NMR Parameters: A proton-decoupled carbon pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy:

- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Sample Preparation: For solid samples, approximately 1-2 mg of the compound was ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.
- Data Acquisition: Spectra were collected in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.


Mass Spectrometry (MS):

- Instrumentation: Low-resolution mass spectra were obtained on a Shimadzu GCMS-QP2010 Plus (for EI) or a Waters ZQ 4000 (for ESI) mass spectrometer.

- Electron Ionization (EI): Samples were introduced via a direct insertion probe or a GC inlet. The ionization energy was set to 70 eV.
- Electrospray Ionization (ESI): Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the ion source via a syringe pump at a flow rate of 10 μ L/min. The capillary voltage was typically set to 3.5 kV.

Workflow for Structural Confirmation

The logical flow for confirming the structure of **(2-Fluorobenzyl)hydrazine** using the collective spectroscopic data is outlined in the diagram below. This process involves a systematic evaluation of the information provided by each technique to piece together the molecular structure.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural confirmation of **(2-Fluorobenzyl)hydrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for the structural confirmation of (2-Fluorobenzyl)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057542#spectroscopic-data-for-the-structural-confirmation-of-2-fluorobenzyl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com